1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester
CAS No.: 1033692-99-7
Cat. No.: VC11719023
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033692-99-7 |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | but-3-enyl 1-methylindole-3-carboxylate |
| Standard InChI | InChI=1S/C14H15NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3 |
| Standard InChI Key | FGROZLLHXKXHRN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)OCCC=C |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(=O)OCCC=C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester (CAS: 154712-77-3) is an indole-based ester featuring a methyl group at the 1-position of the indole ring and a but-3-enyl ester moiety at the 3-carboxylic acid position . The molecular formula C₁₇H₁₉NO₄ corresponds to a molar mass of 301.34 g/mol, with a predicted density of 1.17±0.1 g/cm³ and boiling point of 528.5±50.0 °C . The compound’s pKa of 4.44±0.11 suggests moderate acidity, likely attributable to the carboxylic acid precursor .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO₄ |
| Molar Mass (g/mol) | 301.34 |
| Density (g/cm³) | 1.17±0.1 (Predicted) |
| Boiling Point (°C) | 528.5±50.0 (Predicted) |
| pKa | 4.44±0.11 (Predicted) |
Structural Analogs and Functional Comparisons
The compound belongs to a broader class of indole-3-carboxylic esters, such as methyl indole-3-carboxylate (CAS: 942-24-5), which shares the indole-3-carboxylate core but differs in alkyl substitution . The but-3-enyl group introduces unsaturation, potentially enhancing reactivity in cycloaddition or hydrogenation reactions compared to saturated esters .
Synthesis and Manufacturing
Flow Chemistry Approaches
A landmark study demonstrated the scalable synthesis of indole-3-carboxylic esters via integrated flow chemistry . Using ethyl cyanoacetate and aryl chloride precursors, researchers achieved a 92% yield of intermediate adducts through a base-mediated nucleophilic aromatic substitution (SₙAr) reaction . Key innovations included:
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Solvent Optimization: Transitioning from dichloromethane (DCM) to ethyl acetate/ethanol mixtures improved compatibility with downstream hydrogenation .
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Agitated Continuous Reactors: Employing Coflore® ACR technology enabled handling of slurries with 10% solid content and a throughput of 0.108 mol/h .
Reductive Cyclization and Catalysis
The critical indole ring formation was achieved via heterogeneous hydrogenation using a 10 mol% Pd/C catalyst at 50°C, yielding the indole product with 62% purity after chromatographic separation . Competing pathways produced aminoindole (14, 29%) and N-hydroxyaminoindole (15) byproducts, necessitating precise control of residence time and hydrogen partial pressure .
Patent-Based Methodologies
Chinese Patent CN101333215A disclosed alternative routes using Vilsmeier formylation and ester hydrolysis, achieving a 65.4% total yield for related indole esters . This approach avoided costly coupling agents like EDC or CDI, reducing raw material costs by ~40% .
Applications in Agrochemicals and Pharmaceuticals
Herbicidal Activity
The compound’s structural similarity to auxin mimics enables herbicidal action by disrupting plant cell elongation . Field trials demonstrated efficacy against broadleaf weeds at 50–100 ppm concentrations, with minimal soil persistence due to esterase-mediated degradation .
Analytical Characterization
Spectroscopic Profiling
While direct data for the but-3-enyl ester is limited, methyl indole-3-carboxylate analogs provide reference benchmarks:
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